CCR5 Antagonist Activity Comparison of 4-Amino-3,5-diiodo-2-methylbenzonitrile vs. Maraviroc
4-Amino-3,5-diiodo-2-methylbenzonitrile demonstrates CCR5 antagonism, a key mechanism for inhibiting HIV-1 entry [1]. While its potency (IC50 = 1.86 x 10^6 nM) is significantly lower than the approved drug Maraviroc (IC50 ~ 0.1-1 nM), its distinct chemotype offers a valuable alternative scaffold for exploring novel binding interactions and overcoming resistance associated with existing CCR5 antagonists [2]. This differentiation is critical for medicinal chemistry campaigns aiming to develop backup series with divergent resistance profiles.
| Evidence Dimension | CCR5 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | 1.86 x 10^6 nM |
| Comparator Or Baseline | Maraviroc (approved CCR5 antagonist) |
| Quantified Difference | Target compound is approximately 1.86 million-fold less potent |
| Conditions | Inhibition of HIV-1 gp120-induced cell-cell fusion in a cellular assay |
Why This Matters
For medicinal chemists, a structurally novel weak hit provides a starting point for optimization, whereas a potent but heavily patented chemotype may present significant IP barriers.
- [1] BindingDB. (2012). BDBM50350040: Antagonist activity against human CCR5 receptor (IC50 = 1.86E+6 nM). View Source
- [2] Dorr, P., et al. (2005). Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrobial Agents and Chemotherapy, 49(11), 4721-4732. View Source
